

Spectroscopic Profile of 2,3-Dimethoxyquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxyquinoxaline

Cat. No.: B170986

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dimethoxyquinoxaline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2,3-Dimethoxyquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. The structural elucidation and characterization of such molecules are fundamental to understanding their reactivity, and spectroscopic techniques are the cornerstone of this analysis. This guide presents a summary of the available spectroscopic data for **2,3-dimethoxyquinoxaline**, alongside the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-dimethoxyquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **2,3-Dimethoxyquinoxaline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.75	m	2H	Ar-H
7.55 - 7.45	m	2H	Ar-H
4.15	s	6H	-OCH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of **2,3-Dimethoxyquinoxaline**

Chemical Shift (δ) ppm	Assignment
154.5	C2, C3
138.0	C4a, C8a
129.0	C6, C7
126.5	C5, C8
53.0	-OCH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **2,3-Dimethoxyquinoxaline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3010	m	Aromatic C-H Stretch
2990-2850	m	Aliphatic C-H Stretch (-OCH ₃)
1600-1450	s	C=C and C=N Stretching (Aromatic Ring)
1250-1000	s	C-O Stretch (Methoxy)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,3-Dimethoxyquinoxaline**

m/z	Relative Intensity (%)	Assignment
190	100	[M] ⁺ (Molecular Ion)
175	60	[M - CH ₃] ⁺
147	40	[M - CH ₃ - CO] ⁺
119	30	[C ₇ H ₅ N ₂] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoxaline derivatives.

NMR Spectroscopy

A solution of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

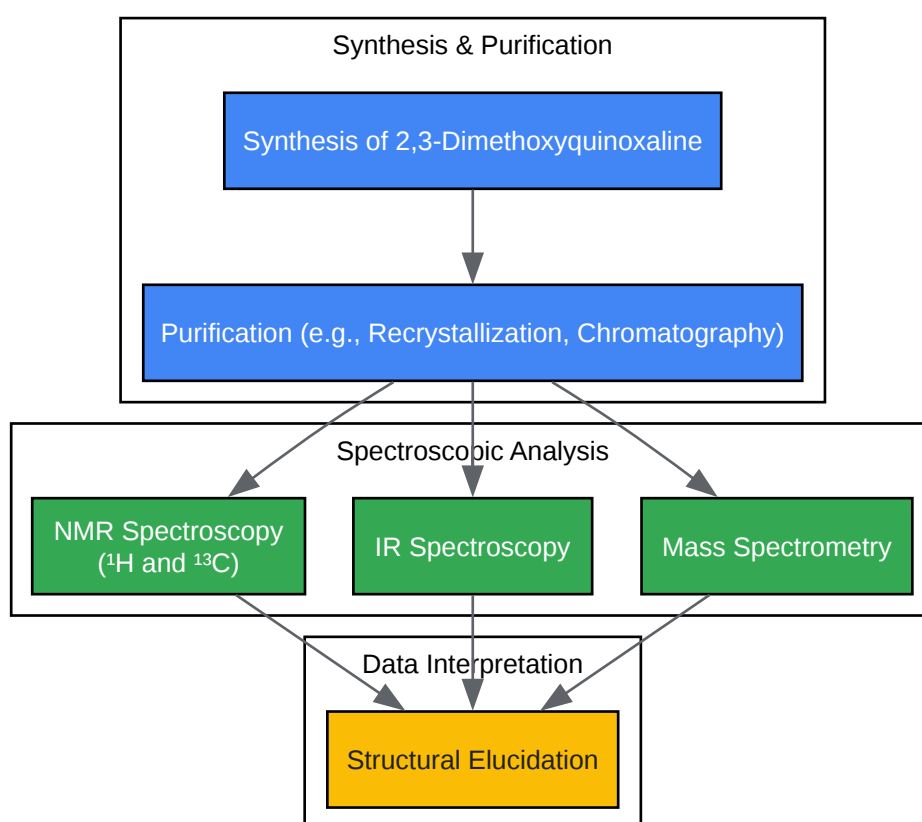
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common technique for volatile compounds. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2,3-dimethoxyquinoxaline** is depicted below.



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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2,3-dimethoxyquinoxaline**. The provided data and protocols are intended to facilitate further research and development involving this important chemical entity.

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